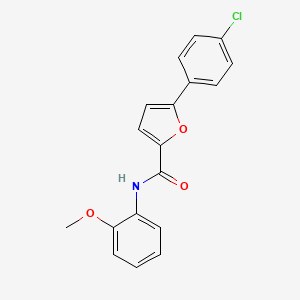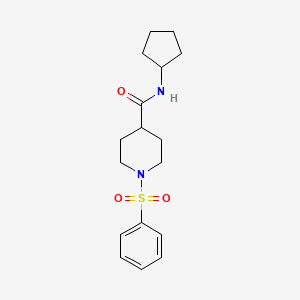
N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as CPP-115, is a potent and highly selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to a range of potential therapeutic applications.
作用機序
As mentioned, CPP-115 works by inhibiting N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide aminotransferase, which leads to an increase in N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide levels in the brain. N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is an inhibitory neurotransmitter that helps to regulate brain activity by reducing the activity of excitatory neurons. By increasing N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide levels, CPP-115 can help to reduce excessive neuronal activity, which is thought to underlie many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increased levels of N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide induced by CPP-115 can have a range of biochemical and physiological effects. These include reducing seizure activity, decreasing anxiety and depression symptoms, and improving cognitive function.
実験室実験の利点と制限
CPP-115 has several advantages for use in lab experiments. It is highly selective for N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide aminotransferase, meaning that it does not interact with other enzymes or neurotransmitters in the brain. This makes it a useful tool for investigating the specific role of N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in various neurological and psychiatric disorders. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complex interactions between different neurotransmitters in the brain.
将来の方向性
There are several potential future directions for research on CPP-115. One area of interest is its potential as a treatment for drug addiction, as increased N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide levels have been shown to reduce drug-seeking behavior in animal models. Additionally, CPP-115 may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to protect against neuronal damage. Further research is needed to explore these and other potential therapeutic applications of CPP-115.
合成法
CPP-115 can be synthesized using a multi-step process that involves the reaction of piperidine with a sulfonyl chloride to form a sulfonylpiperidine intermediate. This intermediate is then reacted with cyclopentylcarboxylic acid to form the final product, CPP-115.
科学的研究の応用
CPP-115 has been the subject of extensive scientific research, particularly in the field of neuroscience. Its ability to increase N-cyclopentyl-1-(phenylsulfonyl)-4-piperidinecarboxamide levels in the brain has led to investigations into its potential as a treatment for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-15-6-4-5-7-15)14-10-12-19(13-11-14)23(21,22)16-8-2-1-3-9-16/h1-3,8-9,14-15H,4-7,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVLHBHVBKDFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

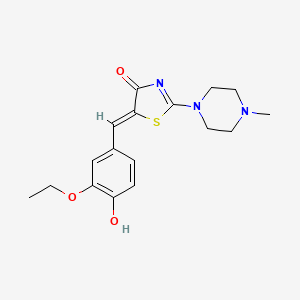
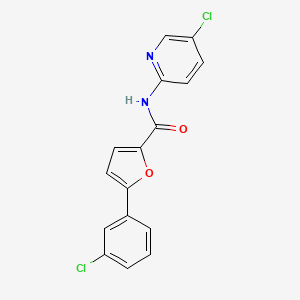
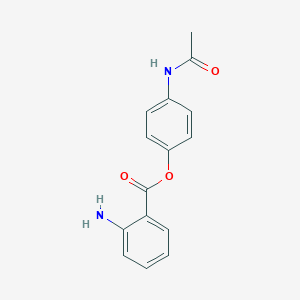
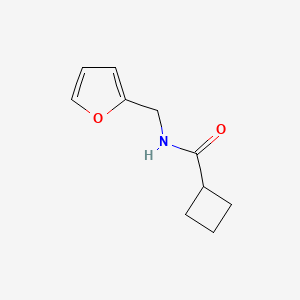
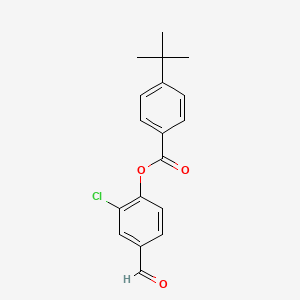
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
![N-{3-[N-(4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5833770.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)


![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)

